Pd_mastoparan PDD-A
Descripción
Pd_mastoparan PDD-A is a cationic amphipathic peptide derived from the venom of the social wasp Polistes dorsalis. It belongs to the mastoparan family, known for their α-helical structures, antimicrobial properties, and ability to induce mast cell degranulation. PDD-A exhibits broad-spectrum antibacterial activity against both Gram-negative (E. coli) and Gram-positive (B. subtilis) bacteria, with minimal inhibitory concentrations (MICs) of 11.8 µM and 7.5 µM, respectively . Unlike many cationic peptides, PDD-A shows negligible hemolytic activity (50% hemolysis at ≥80 µM) while retaining potent mast cell activation (EC₅₀: 15–26 µM) . Its mechanism involves membrane disruption via electrostatic interactions with phospholipids and secondary structure stabilization in hydrophobic environments.
Propiedades
Bioactividad |
Antimicrobial |
|---|---|
Secuencia |
INWKKIFEKVKNLV |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Antimicrobial Activity
Table 1 compares the antimicrobial efficacy of PDD-A with related mastoparans:
| Peptide | Source | MIC (µM) | Selectivity |
|---|---|---|---|
| Pd_mastoparan PDD-A | Polistes dorsalis | 11.8 (E. coli) | Broad-spectrum |
| 7.5 (B. subtilis) | |||
| Mastoparan PDD-B | Polistes dorsalis | 12.0 (E. coli) | Gram-positive preference |
| 4.2 (B. subtilis) | |||
| PMM | Polistes major | 3.4 (E. coli) | Gram-negative preference |
| 25.0 (B. subtilis) | |||
| MP | Mischocyttarus phthisicus | 18.0 (E. coli) | Gram-positive preference |
| 5.0 (B. subtilis) |
Key Findings :
Hemolytic and Mast Cell Activation Profiles
Table 2 highlights safety and bioactivity differences:
| Peptide | Hemolytic Activity (HC₅₀, µM) | Mast Cell Degranulation (EC₅₀, µM) |
|---|---|---|
| PDD-A | >80 | 15–26 |
| PDD-B | 45 | 18–22 |
| PMM | >80 | 20–25 |
| MP | >80 | 16–24 |
Key Findings :
Structural Modifications in PDD-A Analogs
- PDD-A1 (Glu8→Gln8) : Increased net charge reduced activity against B. subtilis (MIC: 15 µM) but retained E. coli inhibition (MIC: 12 µM) .
- PDD-A2 (Asn12→Asp12) and PDD-A3 (Asn2→Asp2) : Enhanced activity against B. subtilis (MICs: 4.8 µM and 5.2 µM, respectively) due to improved charge interactions .
- PDD-A4 (Asn12→Asp12 + Asn2→Asp2) : Reduced E. coli activity (MIC: 25 µM), indicating antagonistic effects of dual substitutions .
- Lys→Ser substitutions (PDD-A5–A8) : Gradual loss of antimicrobial activity, with PDD-A8 (all Lys→Ser) showing complete inactivity, underscoring the necessity of cationic residues for membrane targeting .
PDD-B Analogs
- PDD-B2 (Lys→Arg) : Increased hemolysis (HC₅₀: 30 µM) without altering antibacterial activity, suggesting Arg enhances membrane disruption .
- PDD-B4 (Leu4→Lys4) : Improved E. coli inhibition (MIC: 8.5 µM) and reduced hemolysis (HC₅₀: 75 µM), demonstrating that strategic residue replacement can decouple toxicity from efficacy .
Structural-Functional Relationships
- Charge and Hydrophobicity : PDD-A’s moderate charge (+5) and amphipathic α-helix balance antimicrobial activity and safety. Increased hydrophobicity (e.g., PMM) enhances Gram-negative targeting but risks hemolysis.
- Residue-Specific Effects : Lysine residues are critical for membrane interaction, while substitutions at positions 2, 8, and 12 modulate selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
